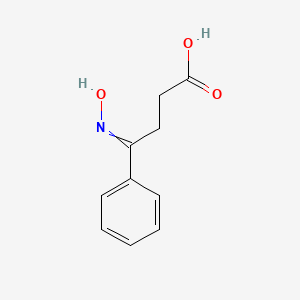
3-Benzoyl propionic acid oxime
Overview
Description
3-Benzoyl propionic acid oxime is an organic compound with the molecular formula C10H11NO3 It is characterized by the presence of a hydroxyimino group (-C=NOH) attached to a phenylbutanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoyl propionic acid oxime typically involves the reaction of 4-phenylbutanoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Benzoyl propionic acid oxime undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group (-NO2).
Reduction: The hydroxyimino group can be reduced to form an amine group (-NH2).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Formation of 4-(Nitro)-4-phenylbutanoic acid.
Reduction: Formation of 4-(Amino)-4-phenylbutanoic acid.
Substitution: Formation of various substituted phenylbutanoic acids depending on the substituent introduced.
Scientific Research Applications
3-Benzoyl propionic acid oxime has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 3-Benzoyl propionic acid oxime involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
3-Benzoyl propionic acid oxime can be compared with other similar compounds, such as:
4-(Hydroxyimino)-5-polyfluoroalkylpyrazol-3-ones: These compounds have similar hydroxyimino groups but differ in their overall structure and properties.
4-Hydroxycoumarins: These compounds share the hydroxy group but have a different core structure and are known for their anticoagulant properties
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-hydroxyimino-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H11NO3/c12-10(13)7-6-9(11-14)8-4-2-1-3-5-8/h1-5,14H,6-7H2,(H,12,13) |
InChI Key |
QEBFDSLTQPOGBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CCC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














